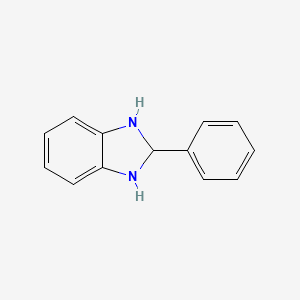
1H-Benzimidazole, 2,3-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2,3-dihydro-2-phenyl- is a heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole rings. This compound is known for its diverse biological and chemical properties, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 2,3-dihydro-2-phenyl- can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as ethanol or methanol at elevated temperatures. Another method involves the use of sodium metabisulfite as a catalyst in a mixture of ethanol and water .
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 2,3-dihydro-2-phenyl- often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2,3-dihydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2,3-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA grooves, disrupting the replication process and exhibiting cytotoxic effects on cancer cells . It also interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2,3-dihydro-2-phenyl- is unique due to its specific structure and properties. Similar compounds include:
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.
1H-Benzimidazole, 2-phenyl-: Known for its antimicrobial and anticancer properties.
3,4-Dihydro-2H-1,3-benzoxazine analogues: These compounds share some structural similarities and exhibit comparable biological activities.
In comparison, 1H-Benzimidazole, 2,3-dihydro-2-phenyl- stands out due to its specific substitution pattern and the resulting unique biological and chemical properties.
Eigenschaften
CAS-Nummer |
53088-00-9 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-phenyl-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-15H |
InChI-Schlüssel |
UDXQSXSFXPUXRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
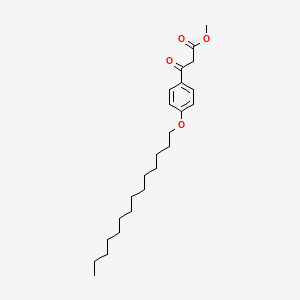
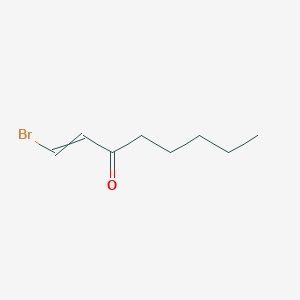
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
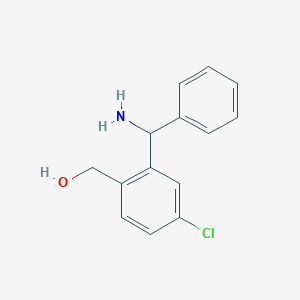
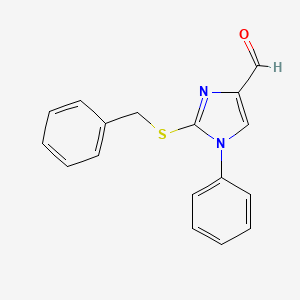


![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)

